molecular formula C22H20N4O2 B4520540 2-(4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)-N-(pyridin-2-ylmethyl)acetamide

2-(4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B4520540
M. Wt: 372.4 g/mol
InChI Key: BFEAYDLPCUBKGH-UHFFFAOYSA-N
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Description

2-(4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)-N-(pyridin-2-ylmethyl)acetamide is a quinazolinone-derived compound characterized by a phenyl group at position 2 of the quinazolinone core and an acetamide side chain linked to a pyridin-2-ylmethyl group. Quinazolinones are heterocyclic compounds known for diverse pharmacological activities, including antitumor, antimicrobial, and anticonvulsant properties.

Properties

IUPAC Name

2-(4-oxo-2-phenyl-1,2-dihydroquinazolin-3-yl)-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2/c27-20(24-14-17-10-6-7-13-23-17)15-26-21(16-8-2-1-3-9-16)25-19-12-5-4-11-18(19)22(26)28/h1-13,21,25H,14-15H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFEAYDLPCUBKGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2CC(=O)NCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparisons

The compound shares structural similarities with several quinazolinone and acetamide derivatives. Key differences lie in substituent groups on the quinazolinone core and the acetamide side chain, which influence reactivity, solubility, and target affinity.

Table 1: Structural Features of Comparable Compounds
Compound Name Core Structure Substituents Key Functional Groups Reference
Target Compound Quinazolinone 2-Phenyl, pyridin-2-ylmethyl acetamide Phenyl, pyridine, acetamide
2-[2-(4-Methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(6-methoxypyridin-3-yl)acetamide Quinazolinone 4-Methoxyphenyl, 6-methoxypyridinyl acetamide Methoxy groups on phenyl and pyridine
N-(6-Methoxypyridin-3-yl)-2-[4-oxo-2-(propan-2-yl)-1,4-dihydroquinazolin-3(2H)-yl]acetamide Quinazolinone 2-Isopropyl, 6-methoxypyridinyl acetamide Isopropyl, methoxy
N-[4-(Acetylamino)phenyl]-2-(4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)acetamide Quinazolinone 2-Phenyl, 4-acetylamino phenyl acetamide Acetylamino, phenyl
2-[4,6-Dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]-N-(4-methylphenyl)acetamide Dihydropyridine Oxadiazole, methylphenyl acetamide Oxadiazole, methyl

Key Observations :

  • Methoxy Substitutions : Methoxy groups (e.g., in ) enhance electron density and may improve solubility or receptor binding compared to the target compound’s unsubstituted phenyl group.
  • Heterocyclic Additions : Compounds with oxadiazole () or pyrazine () moieties exhibit divergent bioactivity profiles due to altered electronic properties.

Key Observations :

  • Anticancer Activity : The target compound’s EGFR inhibition contrasts with the sodium channel modulation of methoxy-substituted analogs (), highlighting substituent-driven mechanistic divergence.
  • Antimicrobial vs. Antiviral: The isopropyl-substituted compound () targets bacterial DNA gyrase, while the acetylamino derivative () inhibits viral enzymes, underscoring the role of side chains in pathogen specificity.
  • Heterocyclic Impact: Oxadiazole-containing compounds () show COX-2 selectivity, a feature absent in quinazolinone derivatives, suggesting heterocycle-dependent target engagement.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)-N-(pyridin-2-ylmethyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)-N-(pyridin-2-ylmethyl)acetamide

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